6-hydroxy-3-methyl-N-phenyl-4-(thiophen-3-yl)-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-METHYL-6-OXO-N-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]pyridines. The presence of the thiophene ring in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-OXO-N-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a pyridine derivative under specific reaction conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-OXO-N-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiol or amine derivatives .
Scientific Research Applications
3-METHYL-6-OXO-N-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-METHYL-6-OXO-N-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other thieno[2,3-b]pyridine derivatives and thiophene-based molecules . These compounds share structural similarities and may exhibit similar biological activities .
Uniqueness
What sets 3-METHYL-6-OXO-N-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its unique combination of functional groups and its specific substitution pattern, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C19H16N2O2S2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-methyl-6-oxo-N-phenyl-4-thiophen-3-yl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H16N2O2S2/c1-11-16-14(12-7-8-24-10-12)9-15(22)21-19(16)25-17(11)18(23)20-13-5-3-2-4-6-13/h2-8,10,14H,9H2,1H3,(H,20,23)(H,21,22) |
InChI Key |
LQVPWVUQUIQJKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CSC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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